molecular formula C21H19N3O2S B2616494 3-(2,5-dimethylphenyl)-2-[(2-oxopropyl)sulfanyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 887215-80-7

3-(2,5-dimethylphenyl)-2-[(2-oxopropyl)sulfanyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2616494
CAS No.: 887215-80-7
M. Wt: 377.46
InChI Key: OUFCLIHVZWHMIV-UHFFFAOYSA-N
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Description

3-(2,5-dimethylphenyl)-2-[(2-oxopropyl)sulfanyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound that belongs to the class of pyrimidoindoles This compound is characterized by its unique structure, which includes a pyrimidoindole core, a dimethylphenyl group, and a sulfanyl group attached to an oxopropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethylphenyl)-2-[(2-oxopropyl)sulfanyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidoindole Core: This step involves the cyclization of an appropriate precursor, such as an indole derivative, with a pyrimidine derivative under acidic or basic conditions.

    Introduction of the Dimethylphenyl Group: The dimethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the pyrimidoindole core reacts with 2,5-dimethylbenzene in the presence of a Lewis acid catalyst.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a thiolation reaction, where the intermediate product reacts with a thiol reagent under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dimethylphenyl)-2-[(2-oxopropyl)sulfanyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can convert the oxopropyl group to a hydroxyl group or reduce the sulfanyl group to a thiol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dimethylphenyl group or the pyrimidoindole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

    Oxidation: Sulfoxides, sulfones, and hydroxylated derivatives.

    Reduction: Hydroxylated compounds and thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its structural properties may be useful in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study biological pathways and molecular interactions.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 3-(2,5-dimethylphenyl)-2-[(2-oxopropyl)sulfanyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors, thereby modulating biological pathways. The compound’s sulfanyl and oxopropyl groups may play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,5-dimethylphenyl)-2-[(2-oxopropyl)sulfanyl]-3H,4H,5H-pyrimido[5,4-b]indole
  • 3-(2,5-dimethylphenyl)-2-[(2-oxopropyl)sulfanyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-ol
  • 3-(2,5-dimethylphenyl)-2-[(2-oxopropyl)sulfanyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-thione

Uniqueness

The uniqueness of 3-(2,5-dimethylphenyl)-2-[(2-oxopropyl)sulfanyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and specificity, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

3-(2,5-dimethylphenyl)-2-(2-oxopropylsulfanyl)-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c1-12-8-9-13(2)17(10-12)24-20(26)19-18(23-21(24)27-11-14(3)25)15-6-4-5-7-16(15)22-19/h4-10,22H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFCLIHVZWHMIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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